3-Methoxy-5-morpholino-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

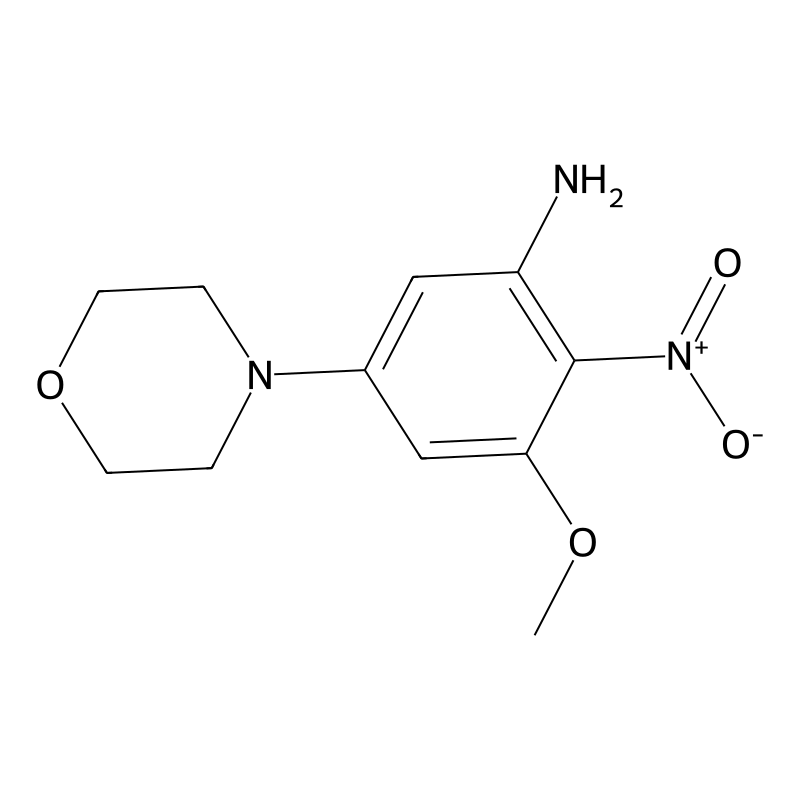

3-Methoxy-5-morpholino-2-nitroaniline is an organic compound characterized by a nitroaniline structure, featuring a methoxy group at the para position and a morpholino group at the meta position relative to the amino group. Its molecular formula is , and it has gained attention in various fields of research due to its unique structural properties and potential applications.

The compound's structure can be represented as follows:

- Methoxy Group:

- Morpholino Group:

- Nitro Group:

This arrangement of functional groups may impart distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Due to the absence of specific research, the safety profile of MMNA is unknown. However, nitroanilines can be harmful if inhaled, swallowed, or absorbed through the skin []. As a general precaution, any unknown aromatic nitro compound should be handled with care, following standard laboratory safety protocols for potentially hazardous materials.

- Oxidation: The nitro group can be reduced to an amine under specific conditions, which may involve reagents such as hydrogen gas in the presence of catalysts.

- Substitution Reactions: The methoxy group can be substituted with other functional groups, allowing for the modification of its chemical properties.

- Reduction: The nitro group can be reduced to an amine, which is a common transformation for nitro compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-Methoxy-5-morpholino-2-nitroaniline exhibits potential biological activity, particularly as an antimicrobial agent. It has been studied for its ability to inhibit specific pathogens, including Mycobacterium tuberculosis, by targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex. The presence of the morpholino group may enhance its interaction with biological targets, contributing to its efficacy.

The synthesis of 3-Methoxy-5-morpholino-2-nitroaniline typically involves a multi-step process:

- Nitration: Introduction of a nitro group to an aromatic ring using nitrating agents like nitric acid.

- Amination: Conversion of the nitro group to an amine through reduction processes.

- Morpholine Introduction: Incorporation of the morpholine group, which can be achieved through nucleophilic substitution reactions involving morpholine derivatives.

These steps illustrate a common synthetic route for constructing this compound.

3-Methoxy-5-morpholino-2-nitroaniline has several applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its antimicrobial properties and potential therapeutic effects against infectious diseases.

- Material Science: Explored for use in developing new materials due to its unique chemical structure.

Its diverse applications underscore its importance in both academic research and industrial contexts.

The interaction studies of 3-Methoxy-5-morpholino-2-nitroaniline focus on its molecular targets within biological systems. For example, it has been shown to interact with enzymes and proteins related to bacterial metabolism and survival. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-Methoxy-5-morpholino-2-nitroaniline. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methoxy-4-morpholino-2-nitroaniline | Similar structure but with different substitution patterns | Different biological activity profile |

| 3-Methoxy-5-piperidino-2-nitroaniline | Piperidine group instead of morpholine | May exhibit varied pharmacological properties |

| 5-Morpholino-2-nitroaniline | Lacks methoxy substitution | Serves as a simpler analog for comparative studies |

The uniqueness of 3-Methoxy-5-morpholino-2-nitroaniline lies in its specific substitution pattern and the presence of the morpholine group, which may confer distinct biological and chemical properties compared to these similar compounds .